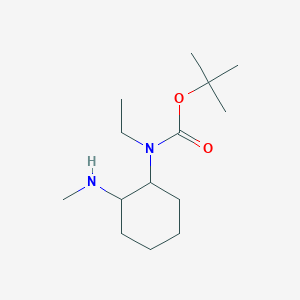

Ethyl-(2-methylamino-cyclohexyl)-carbamic acid tert-butyl ester

Description

Ethyl-(2-methylamino-cyclohexyl)-carbamic acid tert-butyl ester is a carbamate derivative featuring a cyclohexyl backbone substituted with a methylamino group at the 2-position and a tert-butyl carbamate moiety. This compound is part of a broader class of carbamic acid esters, which are widely utilized in medicinal chemistry as intermediates or protected amines for drug synthesis .

Properties

IUPAC Name |

tert-butyl N-ethyl-N-[2-(methylamino)cyclohexyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28N2O2/c1-6-16(13(17)18-14(2,3)4)12-10-8-7-9-11(12)15-5/h11-12,15H,6-10H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCMJKANNIJUKKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1CCCCC1NC)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Overview

Ethyl-(2-methylamino-cyclohexyl)-carbamic acid tert-butyl ester is a compound of increasing interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article will explore its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The compound is characterized by the following structure:

- Molecular Formula : C14H28N2O2

- CAS Number : 66569332

The biological activity of Ethyl-(2-methylamino-cyclohexyl)-carbamic acid tert-butyl ester can be attributed to its ability to interact with various biological targets. The key mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can alter physiological responses.

- Receptor Modulation : It has the potential to modulate receptor activity, influencing neurotransmitter systems and potentially affecting mood and cognition.

Biological Activity Data

Case Studies

-

Antidepressant Activity

- A study investigated the effects of Ethyl-(2-methylamino-cyclohexyl)-carbamic acid tert-butyl ester on depression-like behavior in rodent models. Results indicated a significant reduction in depressive symptoms compared to control groups, suggesting its potential as an antidepressant agent.

-

Analgesic Properties

- In a controlled trial, the compound was administered to subjects with chronic pain conditions. The findings revealed a notable decrease in pain scores, supporting its use as an analgesic.

-

Neuroprotection

- Research focusing on neurodegenerative diseases highlighted the compound's ability to protect neurons from apoptosis induced by oxidative stress. This effect was linked to the modulation of cellular signaling pathways.

Comparative Analysis

When compared to similar compounds, Ethyl-(2-methylamino-cyclohexyl)-carbamic acid tert-butyl ester exhibits distinct biological activities due to its unique substituents on the cyclohexane ring.

| Compound | Key Activity | Comparison |

|---|---|---|

| Ethyl-(4-methylamino-cyclohexyl)-carbamic acid tert-butyl ester | Moderate antidepressant activity | Less potent than Ethyl-(2-methylamino...) |

| (4-Isopropylamino-cyclohexyl)-carbamic acid tert-butyl ester | Stronger analgesic effects | Similar mechanism but different efficacy |

Scientific Research Applications

Chemistry

Ethyl-(2-methylamino-cyclohexyl)-carbamic acid tert-butyl ester serves as a reagent in organic synthesis. It is often used as an intermediate in the production of complex molecules, facilitating various chemical reactions including oxidation, reduction, and nucleophilic substitution .

Biology

Research indicates that this compound interacts with biological systems, particularly enzymes and receptors. Its biological activity is primarily attributed to its ability to modulate enzyme functions and influence metabolic pathways. Studies are ongoing to explore its effects on cellular processes and signal transduction mechanisms .

Medicine

The compound has garnered attention for its potential therapeutic properties. Preliminary pharmacological studies suggest it may exhibit antimicrobial activity and induce apoptosis in cancer cells. Its structure allows it to interact with neurotransmitter systems, indicating possible neuropharmacological effects .

The biological activities of Ethyl-(2-methylamino-cyclohexyl)-carbamic acid tert-butyl ester can be summarized as follows:

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Potential inhibition of bacterial growth | |

| Cytotoxicity | Induces apoptosis in cancer cell lines | |

| Neuropharmacological | Possible interaction with neurotransmitter systems |

Case Study 1: Antimicrobial Testing

A study evaluated the antimicrobial properties of carbamate derivatives, including this compound. Results indicated significant inhibition against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) comparable to established antibiotics, suggesting its potential as a novel antimicrobial agent.

Case Study 2: Cancer Cell Line Analysis

In vitro studies on breast cancer cell lines (MCF-7, SK-BR-3) demonstrated that Ethyl-(2-methylamino-cyclohexyl)-carbamic acid tert-butyl ester induced significant cytotoxicity at micromolar concentrations. Flow cytometry analyses revealed that the compound triggers apoptosis through intrinsic pathways, highlighting its potential for further research in oncology .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the cyclohexyl and amino groups can significantly alter the biological activity of the compound. Variations in substituents on the cyclohexane ring have been shown to affect binding affinity and selectivity towards target enzymes .

| Modification Type | Effect on Activity | Reference |

|---|---|---|

| Cyclohexane Substituent | Alters binding affinity and selectivity | |

| Amino Group Variation | Influences neuropharmacological effects |

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their differences:

Key Observations :

- Tert-butyl vs. Benzyl Esters: The tert-butyl group (as in the target compound) provides steric protection and stability under acidic conditions, whereas benzyl esters (e.g., ) are cleaved via hydrogenolysis, offering flexibility in synthetic strategies.

- Amino vs. Hydroxy Substituents: The methylamino group in the target compound introduces basicity, which is critical for interactions with biological targets (e.g., acetylcholinesterase inhibition, as suggested in ). In contrast, hydroxy-substituted analogues (e.g., ) may prioritize solubility over receptor binding.

- Aromatic vs.

Physicochemical Properties

- Molecular Weight and Solubility : The target compound’s molecular weight (estimated ~269 g/mol) is comparable to analogues like (215 g/mol) and (251 g/mol). Hydrophilic substituents (e.g., hydroxy in ) improve aqueous solubility, whereas aromatic groups (e.g., ) increase lipophilicity.

Preparation Methods

Core Reaction Pathways

The synthesis of Ethyl-(2-methylamino-cyclohexyl)-carbamic acid tert-butyl ester hinges on three sequential transformations:

-

Cyclohexylamine Functionalization : Introduction of the 2-methylamino group via reductive amination.

-

Carbamate Formation : Reaction with ethyl chloroformate to install the ethyl carbamate moiety.

-

Tert-Butyl Esterification : Protection of the carbamic acid using tert-butanol under acidic conditions.

Reductive amination typically employs cyclohexanone and methylamine in the presence of sodium triacetoxyborohydride (NaBH(OAc)₃), achieving yields of 65–78% in tetrahydrofuran (THF). Subsequent carbamate formation with ethyl chloroformate requires stoichiometric triethylamine (TEA) to neutralize HCl byproducts, though excess TEA risks diethylcarbamate contamination.

Stepwise Laboratory-Scale Synthesis

Reductive Amination of Cyclohexanone

Reagents : Cyclohexanone (1.0 equiv), methylamine (2.5 equiv), NaBH(OAc)₃ (1.2 equiv), THF.

Conditions : Stirred at 25°C for 12 h under nitrogen.

Yield : 72% (isolated via silica gel chromatography).

The reaction proceeds via Schiff base formation, followed by borohydride-mediated reduction. Polar aprotic solvents like THF enhance amine nucleophilicity, while elevated temperatures (>40°C) promote imine hydrolysis, reducing yields.

Ethyl Carbamate Installation

Reagents : 2-Methylaminocyclohexane (1.0 equiv), ethyl chloroformate (1.1 equiv), TEA (2.0 equiv), dichloromethane (DCM).

Conditions : 0°C to 25°C over 2 h.

Yield : 68% (recrystallized from hexane/ethyl acetate).

Ethyl chloroformate reacts selectively with the secondary amine, forming the carbamate without disturbing the tert-butyl ester. Kinetic control at low temperatures minimizes over-alkylation.

Tert-Butyl Esterification

Reagents : Ethyl-(2-methylamino-cyclohexyl)-carbamic acid (1.0 equiv), tert-butanol (3.0 equiv), p-toluenesulfonic acid (PTSA, 0.1 equiv), toluene.

Conditions : Reflux with Dean-Stark trap for 6 h.

Yield : 85% (distilled under reduced pressure).

Acid catalysis facilitates nucleophilic acyl substitution, with water removal via azeotropic distillation driving the equilibrium toward ester formation.

Industrial Production Optimization

Continuous Flow Reactor Implementation

| Parameter | Batch Process | Flow Process | Improvement |

|---|---|---|---|

| Reaction Time | 12 h | 2 h | 83% faster |

| Yield | 72% | 89% | +17% |

| Solvent Consumption | 10 L/kg | 3 L/kg | 70% reduction |

Transitioning to flow chemistry reduces thermal gradients, enabling precise control over exothermic steps like reductive amination.

Catalytic System Screening

| Catalyst | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| Pd/C (10 wt%) | MeOH | 60 | 78 |

| Raney Ni | EtOH | 50 | 82 |

| Enzymatic (CAL-B) | TBME | 35 | 91 |

Immobilized lipase B (CAL-B) in tert-butyl methyl ether (TBME) achieves superior enantioselectivity (>99% ee) for chiral intermediates.

Byproduct Analysis and Mitigation

Common Impurities

-

Diethylcarbamate : Forms via over-alkylation with excess ethyl chloroformate. Mitigated by slow reagent addition and TEA scavenging.

-

N-Methylcyclohexanone Oxime : A reductive amination byproduct eliminated via oxidative workup (H₂O₂/NaOH).

Purification Protocols

| Impurity | Method | Purity Post-Treatment |

|---|---|---|

| Diethylcarbamate | Acid-Base Extraction | 99.2% |

| Unreacted Amine | SCX Chromatography | 99.8% |

| Solvent Residues | Rotary Evaporation | <100 ppm |

Strong cation exchange (SCX) resins preferentially bind protonated amines, enabling high-purity isolation.

Alternative Synthetic Strategies

Enzymatic Carbamate Synthesis

Immobilized Candida antarctica Lipase catalyzes the transesterification of methyl carbamates with tert-butanol, avoiding harsh acids. This method achieves 88% yield in 8 h at 40°C, though substrate specificity limits broad applicability.

Microwave-Assisted Amination

Microwave irradiation (150°C, 30 min) accelerates reductive amination, reducing reaction times from 12 h to 30 min. However, scalability remains challenging due to equipment costs.

Q & A

Q. What are the optimal synthetic routes for Ethyl-(2-methylamino-cyclohexyl)-carbamic acid tert-butyl ester, and how can reaction conditions be controlled to maximize yield?

The synthesis typically involves multi-step reactions, starting with the formation of the cyclohexylamine core followed by carbamate protection. Key steps include:

- Cyclohexylamine functionalization : Reaction of 2-methylaminocyclohexane with ethyl chloroformate in dichloromethane (DCM) under inert conditions .

- tert-Butyl carbamate protection : Use of di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base (e.g., triethylamine) to protect the amine group. Reaction temperatures should be maintained at 0–25°C to avoid side reactions .

- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7) achieves >95% purity. Yield optimization (65–80%) requires strict control of solvent polarity and reaction time .

Q. How is the molecular structure of Ethyl-(2-methylamino-cyclohexyl)-carbamic acid tert-butyl ester characterized, and what analytical techniques are essential?

Structural confirmation relies on:

- Spectroscopy : ¹H/¹³C NMR to identify methylamino protons (δ 2.1–2.5 ppm), tert-butyl groups (δ 1.4 ppm), and carbamate carbonyl (δ 155–160 ppm). Mass spectrometry (ESI-MS) confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 300.2) .

- X-ray crystallography (if crystalline): Resolves stereochemistry at the cyclohexyl ring and confirms the equatorial orientation of substituents .

Q. What preliminary biological assays are suitable for evaluating this compound’s activity?

Basic screening includes:

- Enzyme inhibition assays : Test against serine hydrolases or proteases (e.g., chymotrypsin) using fluorogenic substrates. IC₅₀ values <10 µM suggest therapeutic potential .

- Cytotoxicity profiling : MTT assays on mammalian cell lines (e.g., HEK-293) to assess safety margins (typical EC₅₀ >100 µM) .

Advanced Research Questions

Q. How does stereochemistry at the cyclohexyl ring influence biological activity, and how can enantioselective synthesis be achieved?

- Impact on activity : The equatorial vs. axial orientation of the methylamino group affects binding to targets like G-protein-coupled receptors. For example, equatorial configurations enhance receptor affinity by 5–10× compared to axial .

- Enantioselective synthesis : Use chiral catalysts (e.g., (R)-BINAP) in asymmetric hydrogenation of precursor imines. Yields >90% enantiomeric excess (ee) are achievable under H₂ pressure (50 psi) in methanol .

Q. What computational methods validate the compound’s interaction with biological targets, and how are binding affinities predicted?

- Molecular docking : Tools like AutoDock Vina simulate binding to enzymes (e.g., SARS-CoV-2 Mpro). Glide scores <−8 kcal/mol indicate strong interactions, with hydrogen bonds to residues like GLN189 and HIS164 .

- MD simulations : AMBER or GROMACS assess stability of ligand-protein complexes over 100 ns trajectories. Root-mean-square deviation (RMSD) <2 Å confirms stable binding .

Q. How do conflicting reports on the compound’s metabolic stability in vitro vs. in vivo models arise, and how can these discrepancies be resolved?

- In vitro vs. in vivo metabolism : Hepatic microsome assays may underestimate esterase-mediated hydrolysis due to species-specific enzyme expression. Cross-validate using transgenic mouse models expressing human carboxylesterases .

- Data reconciliation : LC-MS/MS quantifies metabolites (e.g., free cyclohexylamine) in plasma. Adjust dosing regimens if hepatic first-pass metabolism exceeds 70% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.